6-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carbonitrile
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Overview
Description
6-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyridine ring, a triazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine and triazole precursors. One common method involves the reaction of pyridine-3-carbonitrile with 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-thiol under specific conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyridine-3-carbonitrile derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine and triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacteria and fungi.
Medicine: The compound has been investigated for its potential therapeutic applications. It has shown activity against various diseases, including cancer and inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various products.
Mechanism of Action
The mechanism by which 6-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Pyridine-3-carbonitrile: Similar in structure but lacks the triazole ring.
4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-thiol: Similar in structure but lacks the pyridine ring.
Other triazole derivatives: Various triazole compounds with different substituents.
Uniqueness: 6-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carbonitrile stands out due to its combination of pyridine and triazole rings, which provides unique chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industry.
Properties
CAS No. |
1498169-47-3 |
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Molecular Formula |
C9H7N5OS |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
6-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N5OS/c1-14-8(15)12-13-9(14)16-7-3-2-6(4-10)5-11-7/h2-3,5H,1H3,(H,12,15) |
InChI Key |
DLCUMMORQHKRNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NN=C1SC2=NC=C(C=C2)C#N |
Purity |
95 |
Origin of Product |
United States |
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